molecular formula C18H23NO2S2 B2696883 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034544-71-1

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2696883
CAS No.: 2034544-71-1
M. Wt: 349.51
InChI Key: UEPCXZHYQZFOAA-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H23NO2S2 and its molecular weight is 349.51. The purity is usually 95%.
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Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, which includes thiophene rings and a cyclopentanecarboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in oncology and cardiovascular research. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₁O₂S₂, with a molecular weight of 281.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₂S₂
Molecular Weight281.4 g/mol
CAS Number2034569-97-4

The mechanism of action of this compound is believed to involve interaction with specific biological targets, such as enzymes and receptors. The thiophene rings may enhance binding affinity and specificity towards these targets, potentially modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.

Anticancer Properties

Research indicates that compounds with thiophene derivatives exhibit significant anticancer activities. For example, studies have shown that similar thiophene-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values in the low micromolar range .

Case Study:
A study involving a related thiophene derivative reported an IC50 value of 4.37 μM against HepG2 cells, indicating potent anticancer activity . The mechanism involved inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation.

Cardiovascular Effects

This compound has also been investigated for its cardiovascular effects. Experimental procedures utilizing animal models have shown that this compound can significantly reduce systolic and diastolic blood pressure, suggesting potential antihypertensive properties. Additionally, its anti-atherosclerotic capabilities have been assessed through in vitro assays on endothelial cells, demonstrating improvements in lipid metabolism and reductions in plaque formation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other thiophene derivatives:

Compound NameIC50 (μM)Biological Activity
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide8.03Anticancer (A549 cells)
5-Thiophen-2-yl-thiadiazole derivatives4.37Anticancer (HepG2 cells)
Thiophene-based antihypertensive agentsN/AAntihypertensive

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-13(20)15-7-6-14(23-15)8-11-19-17(21)18(9-2-3-10-18)16-5-4-12-22-16/h4-7,12-13,20H,2-3,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPCXZHYQZFOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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